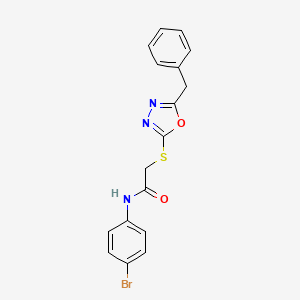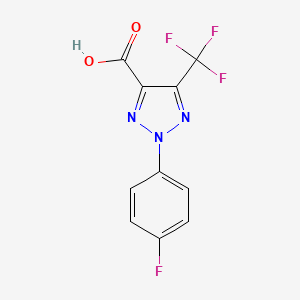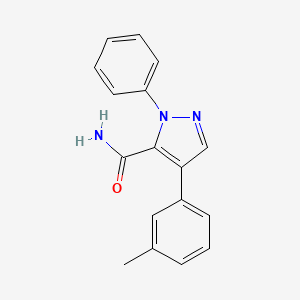
4-Chloro-6-methylcinnoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methylcinnoline-3-carbonitrile is a heterocyclic compound with the molecular formula C₁₀H₆ClN₃ and a molecular weight of 203.63 g/mol . This compound is part of the cinnoline family, which are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylcinnoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-methylbenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methylcinnoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties and activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield 4-amino-6-methylcinnoline-3-carbonitrile, while oxidation may produce 4-chloro-6-methylcinnoline-3-carboxylic acid .
Aplicaciones Científicas De Investigación
4-Chloro-6-methylcinnoline-3-carbonitrile has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand the biological activities of cinnoline derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methylcinnoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorocinnoline-3-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Methylcinnoline-3-carbonitrile: Similar structure but lacks the chlorine atom at the 4-position.
Uniqueness
4-Chloro-6-methylcinnoline-3-carbonitrile is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Propiedades
Fórmula molecular |
C10H6ClN3 |
|---|---|
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
4-chloro-6-methylcinnoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c1-6-2-3-8-7(4-6)10(11)9(5-12)14-13-8/h2-4H,1H3 |
Clave InChI |
NPIPEGGAWMMDOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=NC(=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)
![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)



![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)



![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)
